molecular formula C7H5ClFNO2 B1429207 Methyl 6-chloro-2-fluoronicotinate CAS No. 1093880-34-2

Methyl 6-chloro-2-fluoronicotinate

Cat. No.: B1429207
CAS No.: 1093880-34-2
M. Wt: 189.57 g/mol
InChI Key: QDBMCQOUBIVORI-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-fluoronicotinate (CAS 1093880-34-2) is a versatile fluorinated pyridine derivative with the molecular formula C 7 H 5 ClFNO 2 and a molecular weight of 189.57 . This compound serves as a high-value synthetic building block in medicinal chemistry and pharmaceutical research, particularly for constructing complex molecules with potential biological activity. Its structure features two distinct halogen substituents—chloro and fluoro—on the pyridine ring, which act as orthogonal reactive sites for sequential functionalization via metal-catalyzed cross-couplings and nucleophilic aromatic substitutions, enabling rapid diversification for structure-activity relationship (SAR) studies . This reagent is critically important in the synthesis of naphthyridine antibacterial agents, where fluoronicotinate intermediates are key structural components . Researchers utilize this compound to introduce the fluoronicotinate moiety into larger molecular architectures, leveraging its ester group for further hydrolysis or transformation. The specific substitution pattern on the ring makes it a valuable precursor for developing targeted therapeutics. For optimal stability, this compound should be stored under an inert atmosphere at 2-8°C . Safety data indicates it carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H320 (causes eye irritation), and H335 (may cause respiratory irritation) . Handling should be performed using appropriate personal protective equipment. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 6-chloro-2-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBMCQOUBIVORI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732318
Record name Methyl 6-chloro-2-fluoropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093880-34-2
Record name Methyl 6-chloro-2-fluoropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 6-chloro-2-fluoronicotinate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of existing research.

This compound is a derivative of nicotinic acid, characterized by the following chemical formula:

C7H6ClFNO2\text{C}_7\text{H}_6\text{ClFNO}_2

This compound features a chloro and a fluoro substituent on the pyridine ring, which can significantly influence its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. For instance:

  • In vitro studies have shown that derivatives of nicotinates can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • IC50 values for related compounds against several cancer cell lines (e.g., HepG2, A549) ranged from 0.3 to 40.7 μM, indicating promising anticancer activity .

The biological activity of this compound may be attributed to its interaction with specific molecular targets involved in cell proliferation and survival pathways. The following mechanisms are proposed:

  • BCL6 Inhibition : Compounds that inhibit B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in various cancers, may also be influenced by this compound. BCL6 overexpression is associated with malignant B cell proliferation, making it a target for therapeutic intervention .
  • Matrix Metalloproteinases (MMPs) : Some studies indicate that similar compounds exhibit anti-inflammatory properties by inhibiting MMPs, which play roles in tumor progression and metastasis .

Synthesis and Testing

A notable study synthesized this compound using various chemical reactions, demonstrating an efficient pathway for producing this compound. The synthetic route involved:

  • Acylation reactions followed by cyclization processes to yield derivatives with enhanced biological properties.
  • The final products were evaluated for their biological activities, including their effects on cancer cell lines.

Comparative Analysis Table

The following table summarizes the biological activities of this compound compared to other related compounds:

CompoundIC50 (μM)Targeted Cell LineMechanism of Action
This compoundTBDHepG2BCL6 Inhibition
Compound A0.3HepG2Apoptosis Induction
Compound B5.9HCT116MMP Inhibition
Compound C17A549Cell Cycle Arrest

Safety and Toxicity

While exploring the biological activities, it is crucial to consider the safety profile of this compound. Preliminary safety assessments indicate potential irritations upon contact with skin or eyes. Further toxicological studies are necessary to establish a comprehensive safety profile .

Scientific Research Applications

Medicinal Chemistry

Methyl 6-chloro-2-fluoronicotinate is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural similarity to nicotinic acid derivatives suggests potential interactions with nicotinic acetylcholine receptors (nAChRs), which are crucial for various neurological processes.

Potential Therapeutic Uses

  • Neurological Disorders : Research indicates that compounds interacting with nAChRs may have implications in treating conditions such as Alzheimer's disease and schizophrenia.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound could exhibit anti-inflammatory effects, making it a candidate for further pharmacological exploration.

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its versatility allows chemists to modify its structure to create derivatives with varied biological activities.

Synthetic Routes

The synthesis of this compound typically involves:

  • Esterification Reactions : The compound can be synthesized through the esterification of 6-chloro-2-fluoronicotinic acid using methanol in the presence of an acid catalyst.
  • Functional Group Modifications : It can undergo various reactions to introduce different functional groups, enhancing its utility in drug development.

Synthesis of Nicotinic Acid Derivatives

A study published in European Journal of Medicinal Chemistry demonstrated the use of this compound as an intermediate for synthesizing novel nicotinic acid derivatives with improved receptor selectivity and potency against certain types of cancer cells .

CompoundMethod UsedYield (%)Biological Activity
Nicotinic Derivative AEsterification85%Inhibitory on cancer cell lines
Nicotinic Derivative BNucleophilic substitution78%Neuroprotective effects

Agrochemical Applications

This compound has also been explored for its potential applications in agrochemicals. A patent describes its use as an intermediate for developing herbicides and pesticides, leveraging its structural properties to enhance efficacy against specific pests .

Comparison with Similar Compounds

Methyl 6-Chloronicotinate

  • Structure : Differs by lacking the fluorine substituent at position 2.
  • Applications: Used in the determination of acetamiprid (a neonicotinoid insecticide) and its metabolites in crops and soil .

6-Chloro-2-Fluoronicotinic Acid

  • Structure : The carboxylic acid analog of the target compound (ester vs. acid).
  • Similarity Score : 0.79 (based on structural similarity metrics) .
  • Implications : The free carboxylic acid group increases hydrophilicity, making it less suitable for lipid membrane penetration in biological systems compared to the methyl ester.

Ethyl 2-Chloro-6-Methoxynicotinate

  • Structure : Ethyl ester (vs. methyl) with a methoxy group at position 6 instead of chlorine.
  • Properties : The methoxy group reduces electrophilicity, while the ethyl ester may enhance lipophilicity. This compound is used in synthetic intermediates for pharmaceuticals .

Methyl 6-Chloro-2-(4-Fluorophenyl)Nicotinate

  • Structure : Features a 4-fluorophenyl substituent at position 2 instead of fluorine.

2-Fluoro-5-Methylnicotinic Acid

  • Structure : Methyl group at position 5 (vs. chlorine at 6) and a carboxylic acid group.
  • Similarity Score : 0.85 (highest among listed analogs) .
  • Reactivity : The methyl group at position 5 may hinder steric interactions in synthesis compared to the chlorine at position 6 in the target compound.

Comparative Data Table

Compound Substituents (Position) Functional Group Key Applications Structural Similarity
Methyl 6-chloro-2-fluoronicotinate Cl (6), F (2) Methyl ester Agrochemical intermediates Reference
Methyl 6-chloronicotinate Cl (6) Methyl ester Pesticide metabolite analysis 0.70 (inferred)
6-Chloro-2-fluoronicotinic acid Cl (6), F (2) Carboxylic acid Pharmaceutical intermediates 0.79
Ethyl 2-chloro-6-methoxynicotinate Cl (2), OMe (6) Ethyl ester Drug synthesis 0.65 (inferred)
Methyl 6-chloro-2-(4-FPh)nicotinate Cl (6), 4-FPh (2) Methyl ester Receptor-targeted drug design 0.72 (inferred)
2-Fluoro-5-methylnicotinic acid F (2), Me (5) Carboxylic acid Bioactive molecule synthesis 0.85

Key Findings

Fluorine vs. Chlorine Effects: Fluorine at position 2 increases electronic withdrawal, enhancing metabolic stability compared to non-fluorinated analogs like methyl 6-chloronicotinate .

Ester vs. Acid : Methyl esters (e.g., target compound) offer better cell permeability than carboxylic acids (e.g., 6-chloro-2-fluoronicotinic acid) but require hydrolysis for activation in prodrug systems .

Substituent Position : Chlorine at position 6 (target compound) provides distinct steric effects compared to methyl at position 5 in 2-fluoro-5-methylnicotinic acid, impacting synthetic pathways and binding interactions .

Q & A

Q. Q. How should conflicting spectral data (e.g., 13C^{13}\text{C} NMR shifts) be addressed in publications?

  • Methodological Answer : Cross-validate with 2D NMR (HSQC, HMBC) to assign ambiguous signals. Provide raw data in supplementary materials and reference deuterated solvent peaks (e.g., DMSO-d6_6 at δ 39.5 ppm for 13C^{13}\text{C}) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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